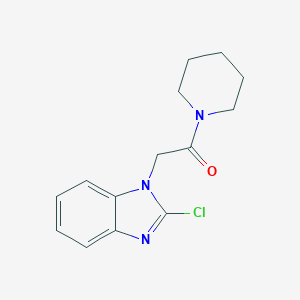![molecular formula C23H27N3O5S B277198 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyrrolidinecarboxamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes. Specifically, it has been shown to inhibit the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide can disrupt cellular processes that depend on protein degradation, such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes, which could have significant implications for the treatment of certain diseases. For example, inhibition of the proteasome has been shown to be effective in the treatment of multiple myeloma, a type of cancer that affects plasma cells.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of drugs that target these enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
未来方向
There are several future directions for the study of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide. One direction is the development of drugs that target the proteasome, based on the inhibitory activity of this compound. Another direction is the study of the biochemical and physiological effects of this compound, to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminophenyl)piperidine to form the intermediate product. The intermediate product is then reacted with 4-(sulfonylchloro)phenyl isocyanate to form the final product.
科学研究应用
1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against certain enzymes, including the proteasome and the chymotrypsin-like activity of the 20S proteasome. This makes it a promising candidate for the development of drugs that target these enzymes.
属性
产品名称 |
1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C23H27N3O5S |
分子量 |
457.5 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-31-20-9-7-19(8-10-20)26-16-17(15-22(26)27)23(28)24-18-5-11-21(12-6-18)32(29,30)25-13-3-2-4-14-25/h5-12,17H,2-4,13-16H2,1H3,(H,24,28) |
InChI 键 |
XDDASHLUTGKJHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
规范 SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)